![molecular formula C6H9NO B1148061 2-Acetyl-1-pyrroline 13C5 CAS No. 1449323-18-5](/img/new.no-structure.jpg)
2-Acetyl-1-pyrroline 13C5
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描述
2-Acetyl-1-pyrroline 13C5, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 116.09. The purity is usually 95% min..
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科学研究应用
Food Science Applications
Flavor Enhancement in Rice
2-Acetyl-1-pyrroline is primarily recognized as a key aroma compound in basmati and jasmine rice. Its presence significantly contributes to the characteristic fragrance of these rice varieties. Research indicates that the biosynthesis of 2-AP is influenced by various factors, including soil moisture levels and specific cultivation practices. For instance, studies show that lower soil moisture can enhance the biosynthesis of 2-AP in fragrant rice cultivars by up to 53% compared to control conditions .
Maillard Reaction Contributions
The formation of 2-Acetyl-1-pyrroline is also linked to the Maillard reaction, which occurs during cooking. This reaction involves the interaction between amino acids (like proline) and reducing sugars at elevated temperatures, resulting in the production of 2-AP. Experiments have demonstrated that proline yields the highest levels of 2-AP when subjected to heat with glucose .
Factor | Effect on 2-AP Production |
---|---|
Soil Moisture | Increased yield with reduced moisture levels |
Amino Acid Type | Proline yields highest levels |
Cooking Temperature | Higher temperatures enhance production |
Agricultural Applications
Genetic Studies in Rice Cultivation
Research has focused on genetic modifications to enhance the levels of 2-Acetyl-1-pyrroline in rice. Specific genes involved in proline metabolism have been identified as crucial for increasing 2-AP content. For example, up-regulation of proline dehydrogenase and ornithine transaminase has been linked to enhanced biosynthesis of 2-AP under specific environmental conditions .
Biotechnological Applications
Microbial Production
Recent studies have explored the microbial synthesis of 2-Acetyl-1-pyrroline using bacterial strains such as Bacillus cereus. These bacteria can produce significant amounts of 2-AP under optimized conditions, making them potential candidates for biotechnological applications in flavor production . The extraction methods employed include solid-phase micro-extraction combined with gas chromatography, which allows for sensitive detection and quantification of 2-AP from microbial cultures.
Case Study 1: Enhancing Aroma in Fragrant Rice
A study conducted on fragrant rice cultivars revealed that manipulating soil moisture levels significantly affects the production of 2-Acetyl-1-pyrroline. The research indicated that reducing soil moisture from 50% to 20% led to a notable increase in 2-AP content, demonstrating a clear link between environmental factors and aromatic compound synthesis .
Case Study 2: Microbial Synthesis
In another study focusing on Bacillus cereus, researchers optimized conditions for maximum yield of 2-Acetyl-1-pyrroline production. The findings showed that under specific incubation parameters, the bacteria could produce up to 85 µg/kg of 2-AP from minimal sample volumes, indicating a promising avenue for sustainable flavor production through microbial fermentation .
属性
CAS 编号 |
1449323-18-5 |
---|---|
分子式 |
C6H9NO |
分子量 |
116.09 |
纯度 |
95% min. |
同义词 |
2-Acetyl-1-pyrroline 13C5 |
产品来源 |
United States |
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